molecular formula C19H19ClN4O3S B11289140 1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone

1-(4-(3-chlorophenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone

Cat. No.: B11289140
M. Wt: 418.9 g/mol
InChI Key: HWHRNXDUSDFOMY-UHFFFAOYSA-N
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Description

1-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]-2-(1,1-DIOXIDO-2H-1,2,4-BENZOTHIADIAZIN-3-YL)ETHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a benzothiadiazine moiety

Preparation Methods

The synthesis of 1-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]-2-(1,1-DIOXIDO-2H-1,2,4-BENZOTHIADIAZIN-3-YL)ETHANONE involves multiple steps, typically starting with the preparation of the benzothiadiazine core. The synthetic route may include the following steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives as nucleophiles.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(3-CHLOROPHENYL)-1-PIPERAZINYL]-2-(1,1-DIOXIDO-2H-1,2,4-BENZOTHIADIAZIN-3-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiadiazine moiety, potentially converting it to its corresponding dihydro derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C19H19ClN4O3S

Molecular Weight

418.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)ethanone

InChI

InChI=1S/C19H19ClN4O3S/c20-14-4-3-5-15(12-14)23-8-10-24(11-9-23)19(25)13-18-21-16-6-1-2-7-17(16)28(26,27)22-18/h1-7,12H,8-11,13H2,(H,21,22)

InChI Key

HWHRNXDUSDFOMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=NS(=O)(=O)C4=CC=CC=C4N3

Origin of Product

United States

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